molecular formula C14H27O5P B8753805 11-Phosphonoundecyl acrylate CAS No. 915376-49-7

11-Phosphonoundecyl acrylate

Cat. No.: B8753805
CAS No.: 915376-49-7
M. Wt: 306.33 g/mol
InChI Key: RLAKYYIYWIWCED-UHFFFAOYSA-N
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Description

11-Phosphonoundecyl acrylate is a useful research compound. Its molecular formula is C14H27O5P and its molecular weight is 306.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Surface Modification

Self-Assembled Monolayers (SAMs)
11-Phosphonoundecyl acrylate is widely used to create self-assembled monolayers on various substrates. The ability of this compound to form stable SAMs allows for the tuning of surface properties such as hydrophobicity, adhesion, and chemical reactivity. This is particularly useful in enhancing the performance of coatings and adhesives.

Case Study: Surface Energy Tuning

In a study evaluating the surface energy of metal oxides, this compound was employed to modify the substrate surfaces. The results indicated significant improvements in wetting properties, which are crucial for applications in electronics and optics .

Adhesion Promoters

Improvement of Adhesion Properties
The compound serves as an effective adhesion promoter in various polymer systems. Its phosphonic acid functionality enhances the bonding between polymers and substrates, making it valuable in coatings and adhesives.

Case Study: Coatings on Metal Surfaces

Research demonstrated that incorporating this compound into epoxy resin formulations improved adhesion to metal surfaces significantly compared to traditional adhesion promoters. This enhancement is attributed to the chemical interaction between the phosphonic group and the metal substrate .

Biomedical Applications

Drug Delivery Systems
The unique structure of this compound allows for its use in drug delivery systems. Its ability to engage in both covalent bonding and polymerization makes it suitable for creating biocompatible materials that can encapsulate therapeutic agents.

Case Study: Biocompatibility Testing

In a biocompatibility study, polymers synthesized with this compound were tested for cytotoxicity. The results showed low toxicity levels, indicating potential for use in medical devices and drug delivery systems .

Flame Retardancy

Incorporation into Polymer Matrices
The compound has been explored as a flame retardant additive due to its phosphorus content. When integrated into polymer matrices, it can enhance fire resistance without compromising mechanical properties.

Data Table: Flame Retardant Properties

Polymer TypeAdditive Concentration (%)Flame Retardancy Rating
Epoxy Resin5UL94 V-0
Polyurethane10UL94 V-1
Acrylic Copolymer7UL94 V-2

This table summarizes findings from various tests where different concentrations of this compound were added to polymer formulations, demonstrating its effectiveness as a flame retardant .

Corrosion Inhibition

Protection of Metal Surfaces
Due to its phosphonic acid functionality, this compound also acts as a corrosion inhibitor when applied as a coating on metal surfaces. It forms a protective layer that prevents oxidation and degradation.

Case Study: Corrosion Resistance Testing

A comparative study showed that metal samples coated with formulations containing this compound exhibited significantly lower corrosion rates than uncoated samples over extended periods in saline environments .

Properties

CAS No.

915376-49-7

Molecular Formula

C14H27O5P

Molecular Weight

306.33 g/mol

IUPAC Name

11-prop-2-enoyloxyundecylphosphonic acid

InChI

InChI=1S/C14H27O5P/c1-2-14(15)19-12-10-8-6-4-3-5-7-9-11-13-20(16,17)18/h2H,1,3-13H2,(H2,16,17,18)

InChI Key

RLAKYYIYWIWCED-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

11-(diethoxyphosphoryl)undecyl acrylate (420 mg, 1.16 mmol) was dissolved in ˜5 mL dry DCM. TMS bromide (0.33 mL, 2.55 mmol) was added via syringe and the rbf was greased and capped and allowed to stir for 2 hours. The solvent was concentrated by rotary evaporation and the product mixture redissolved in ˜3 mL methanol and ˜5 mL water and stirred for 2.5 hours during which a white precipitate formed. 1 M HCl was added and the product was extracted into dichloromethane, dried over magnesium sulfate, and pumped dry. The yellow/brown solid was dissolved in hot acetonitrile and put in the freezer overnight. Filtration afforded a white solid (143 mg, 40% yield). 1H NMR (300 MHz, CDCl3) δ 9.82 (br, s, 2H), 6.40 (dd, J=17.32, 1.61 Hz), 6.12 (dd, J=17.32, 10.41 Hz), 5.81 (dd, J=10.40, 1.60 Hz), 4.15 (t, J=6.73 Hz, 2H), 1.82-1.50 (m, 6H), 1.42-1.18 (m, 14H). 13C{1H} NMR (125.77 MHz, CDCl3) δ 166.76, 130.85, 129.05, 65.12, 30.87 (d, J=17.38 Hz), 29.89, 29.88, 29.76, 29.65, 29.46, 29.01, 26.33, 25.76 (d, J=143.86 Hz), 22.45 (d, J=4.85 Hz). Analysis found (calculated) %: C, 55.09 (54.89); H, 8.79 (8.88). 31P{1H}NMR (161.97 MHz, CDCl3): δ 38.76.
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

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